molecular formula C7H14ClNO B2416794 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride CAS No. 1955540-64-3

3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

Cat. No.: B2416794
CAS No.: 1955540-64-3
M. Wt: 163.65
InChI Key: IBAJVRXHOWOAQS-UHFFFAOYSA-N
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Description

3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C7H13NO.ClH and a molecular weight of 163.65 g/mol . It is a hydrochloride salt form of a furo-pyrrole derivative, which is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7-4-8-2-6(7)3-9-5-7;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAJVRXHOWOAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1COC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry

3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions to create more complex heterocyclic compounds.

ApplicationDescription
Organic SynthesisActs as a reagent for synthesizing novel compounds.
Building BlockUsed in the construction of complex molecular architectures.

Biology

The compound has garnered attention for its potential biological activities. It is studied for its interactions with various biomolecules, which can elucidate important biological pathways.

Biological Activities:

  • Exhibits selective inhibition of certain cancer cell lines (e.g., A549, HeLa).
  • Potential neuroprotective effects observed in preliminary studies.

Medicine

3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is being investigated for its therapeutic properties:

Therapeutic AreaPotential Use
Anticancer AgentsAs a poly ADP ribose polymerase (PARP) inhibitor, it disrupts DNA repair mechanisms in cancer cells.
Drug DevelopmentServes as a lead compound for developing new pharmaceuticals targeting various diseases.

Case Study:
In a study assessing its efficacy against cancer cell lines, the compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent through PARP inhibition .

Industry

The compound's relevance extends to industrial applications where it is used as an intermediate in the synthesis of specialty chemicals.

Industrial Applications:

  • Production of fine chemicals.
  • Utilization in pharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride include:

Uniqueness

What sets 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride apart from similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in research and industrial settings .

Biological Activity

3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological systems, and comparisons with similar compounds.

  • Molecular Formula : C7H13NO·ClH
  • Molecular Weight : 163.65 g/mol
  • CAS Number : 1955540-64-3

The biological activity of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is primarily attributed to its interactions with specific molecular targets within cells. It is believed to modulate protein degradation processes by interacting with the proteasome pathway, which plays a crucial role in cellular homeostasis and the regulation of various signaling pathways.

Anticancer Properties

Research indicates that compounds similar to 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride exhibit significant anticancer activity. For instance, related benzofuran derivatives have shown inhibitory effects on cancer cell lines such as A2780 (human ovarian cancer) and others, suggesting a potential role in cancer therapeutics .

Neuroprotective Effects

Studies have suggested that derivatives containing the furo-pyrrole structure may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuroinflammatory pathways can be beneficial .

Case Studies and Experimental Data

  • Cell Growth Inhibition : In vitro studies demonstrated that 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can inhibit cell growth in various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at specific phases.
  • Pharmacokinetics : Animal model studies showed promising pharmacokinetic profiles for related compounds, indicating good bioavailability and metabolic stability, which are critical for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochlorideFuran and pyrrole ringsAnticancer, neuroprotective
Hexahydro-1H-furo[3,4-c]pyrrole hydrochlorideSimilar core structureModulates proteasome activity
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole acetateAcetate group additionEnhanced solubility and activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology :

  • Step 1 : Start with the hydrogenation of a furopyrrole precursor using palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol at 50°C for 12 hours to form the hexahydro core.
  • Step 2 : Introduce the methyl group via alkylation with methyl iodide in the presence of a base (e.g., K2_2CO3_3) in DMF at 80°C.
  • Step 3 : Isolate the hydrochloride salt by treating the free base with HCl in diethyl ether.
  • Enantiopurity : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to separate enantiomers. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) can improve stereochemical control .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR in D2_2O to resolve the fused bicyclic system (δ 3.2–4.1 ppm for furo-pyrrolidine protons). DEPT-135 distinguishes CH3_3 groups at δ 1.2–1.5 ppm .
  • Mass Spectrometry : ESI-TOF (positive mode) to confirm molecular ion peak at m/z 163.64 [M+H]+^+.
    • Purity Assessment :
  • HPLC (C18 column, 0.1% TFA in H2_2O:MeCN gradient) with UV detection at 210 nm. Acceptable purity ≥95% .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point)?

  • Approach :

  • Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to determine melting points.
  • Compare results across solvents (e.g., recrystallization in ethanol vs. ethyl acetate) to identify polymorphic variations.
  • Cross-validate with thermogravimetric analysis (TGA) to rule out decomposition .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Protocol :

  • Accelerated Stability Testing : Expose samples to pH 7.4 PBS buffer at 37°C for 14 days. Analyze degradation via LC-MS every 48 hours.
  • Oxidative Stability : Add 0.1% H2_2O2_2 and monitor by 1^1H NMR for structural changes (e.g., loss of methyl group signals).
  • Long-Term Storage : Store aliquots under argon at –20°C and assess recovery via HPLC after 6 months .

Q. How can computational modeling predict biological interactions of this compound?

  • Strategy :

  • Molecular Docking : Use AutoDock Vina to screen against GPCR targets (e.g., serotonin receptors) based on structural analogs like octahydropyrrolo[3,4-c]pyridine derivatives.
  • QSAR Modeling : Train models on bioactivity data from similar bicyclic amines to predict logP (clogP ≈ 1.2) and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Troubleshooting :

  • Standardize assay conditions (e.g., cell line: HEK293 vs. CHO; ATP concentration in kinase assays).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Control for batch-to-batch variability in compound synthesis via rigorous QC (HPLC, NMR) .

Methodological Considerations Table

Research AspectKey TechniqueCritical ParametersReference
SynthesisCatalytic hydrogenationPressure (1–3 atm H2_2), solvent
Chiral ResolutionChiral HPLCColumn: Chiralpak AD-H; eluent ratio
Stability TestingAccelerated degradation (ICH Q1A)Temperature, humidity, sampling intervals
Target PredictionMolecular docking (AutoDock Vina)PDB ID: 5-HT2A_{2A} receptor

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